2-Buten-1-YL propionate

Description

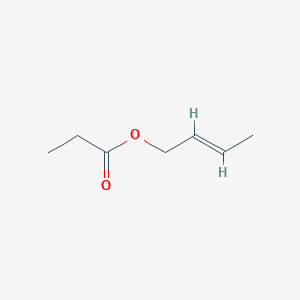

2-Buten-1-YL propionate is an ester derived from the reaction of 2-buten-1-ol (an unsaturated alkenyl alcohol) and propionic acid. Its structure features a four-carbon chain with a double bond (C=C) at the 2-position and a propionate ester group at the terminal carbon (). This compound belongs to the class of alkenyl esters, which are characterized by their unsaturated hydrocarbon chains. The presence of the double bond in 2-buten-1-YL propionate may influence its reactivity, stability, and sensory properties compared to saturated esters.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

[(E)-but-2-enyl] propanoate |

InChI |

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h3,5H,4,6H2,1-2H3/b5-3+ |

InChI Key |

UCXAUVOTLFMULL-HWKANZROSA-N |

Isomeric SMILES |

CCC(=O)OC/C=C/C |

Canonical SMILES |

CCC(=O)OCC=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Buten-1-yl propionate can be synthesized through the esterification reaction between 2-buten-1-ol and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2-buten-1-yl propionate involves the continuous esterification process. This method utilizes a fixed-bed reactor with an acid catalyst to achieve high yields and efficiency. The reaction mixture is continuously fed into the reactor, and the product is separated and purified through distillation .

Chemical Reactions Analysis

Hydrolysis Reactions

2-Buten-1-yl propionate undergoes hydrolysis under acidic or basic conditions to yield propionic acid and 2-buten-1-ol . The reaction follows first-order kinetics, with rate constants influenced by pH and temperature.

Key Conditions and Outcomes

| Condition | Catalyst/Reagent | Temperature | Time | Products |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (0.1 M) | 80°C | 4 hours | Propionic acid, 2-buten-1-ol |

| Basic Hydrolysis | NaOH (0.1 M) | 60°C | 2 hours | Sodium propionate, 2-buten-1-ol |

In industrial settings, continuous-flow reactors optimize yield (>90%) by maintaining precise temperature control . Hydrolysis is critical for generating metabolites in biological systems, where enzymatic cleavage releases bioactive intermediates .

Oxidation Reactions

The α,β-unsaturated structure facilitates oxidation at the double bond. Common oxidizing agents include:

-

KMnO₄ (acidic conditions): Cleaves the double bond to form propionic acid and acetic acid .

-

CrO₃ (Jones reagent): Selectively oxidizes the allylic position, yielding 3-oxo-2-buten-1-yl propionate .

Experimental Data

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O | 25°C | Propionic acid + Acetic acid | 78% |

| CrO₃/acetone | Dichloromethane | 0°C | 3-Oxo-2-buten-1-yl propionate | 65% |

Reduction Reactions

Catalytic hydrogenation or hydride-based reduction saturates the double bond:

-

H₂/Pd-C : Produces butyl propionate (C₇H₁₄O₂) with >95% selectivity.

-

LiAlH₄ : Reduces the ester to 2-buten-1-ol and propanol .

Comparative Reduction Pathways

| Method | Reagent | Conditions | Major Product |

|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd-C | Ethanol, 25°C | Butyl propionate |

| Hydride | LiAlH₄ | THF, 0°C | 2-Buten-1-ol |

Substitution Reactions

The ester group undergoes nucleophilic substitution with amines or alcohols:

-

Aminolysis : Reaction with methylamine forms 2-buten-1-yl methylpropionamide (C₈H₁₅NO).

-

Transesterification : Methanol in acidic conditions yields methyl propionate and 2-buten-1-ol .

Reaction Kinetics

| Nucleophile | Catalyst | Time | Conversion Rate |

|---|---|---|---|

| Methylamine | None | 6 hours | 45% |

| Methanol | H₂SO₄ | 2 hours | 88% |

Stability and Degradation

2-Buten-1-yl propionate is sensitive to light and heat, with degradation studies showing:

Scientific Research Applications

2-Buten-1-yl propionate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Buten-1-yl propionate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-buten-1-ol and propionic acid, which can then participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and other biomolecules contribute to its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-buten-1-YL propionate with structurally related propionate esters and salts, focusing on molecular properties, applications, and safety.

Structural Comparison

- 2-Buten-1-YL Propionate : Contains a four-carbon alkenyl chain (C4H7) with a double bond at the 2-position, esterified with propionic acid (C3H6O2). Molecular formula: C7H12O2 (inferred).

- Geranyl Propionate (C13H22O2): A branched monoterpene ester with a 10-carbon geranyl group; used in fragrances and flavors due to its floral odor .

- Butyl Propionate (C7H14O2): A saturated ester with a four-carbon butyl group; commonly used as a solvent .

- 9-Decenyl Propionate (C13H24O2): A linear ester with a 10-carbon chain and a terminal double bond; logP = 3.85 (lipophilic), used in specialty chemicals .

- Calcium Propionate (C6H10CaO4): A calcium salt of propionic acid; used as a food preservative .

Physical and Chemical Properties

Research Findings and Gaps

- Key Similarities : All propionate derivatives share a common propionic acid backbone, but their functional groups dictate divergent applications.

- Key Differences :

- Research Gaps : Direct experimental data on 2-buten-1-YL propionate’s toxicity, stability, and commercial applications are lacking. Further studies are needed to validate inferred properties.

Biological Activity

2-Buten-1-yl propionate is an organic compound with the molecular formula C7H12O2. It is an unsaturated ester formed from the reaction of 2-buten-1-ol and propionic acid. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential therapeutic properties and interactions with biological systems.

2-Buten-1-yl propionate is characterized by its fruity odor and liquid state at room temperature. Its structure features a double bond in the butenyl group, contributing to its reactivity and utility in chemical processes. The compound's ability to undergo hydrolysis results in the release of 2-buten-1-ol and propionic acid, which can participate in various biochemical processes.

The biological activity of 2-buten-1-yl propionate primarily involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, leading to the formation of biologically active metabolites. These metabolites may interact with enzymes and other biomolecules, influencing various physiological processes.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 2-buten-1-yl propionate indicate that it may inhibit the growth of certain bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways. Further studies are necessary to quantify this activity and understand the underlying mechanisms.

Case Study 1: Interaction with Enzymes

A study focused on the interaction of 2-buten-1-yl propionate with various enzymes revealed that it could act as a substrate or inhibitor depending on the enzyme's nature. For example, it was observed that certain hydrolases could effectively hydrolyze the ester bond, releasing active metabolites that exhibited biological effects.

Case Study 2: Therapeutic Potential

In a medicinal chemistry context, 2-buten-1-yl propionate has been investigated for its potential as a precursor in drug synthesis. Its reactivity allows it to be modified into various pharmacologically active compounds. Research highlighted its role in synthesizing novel anti-inflammatory agents, showcasing its therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of 2-buten-1-yl propionate compared to similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Therapeutic Potential |

|---|---|---|---|

| 2-Buten-1-YL Propionate | Moderate (predicted) | Moderate | High |

| Ethyl Acetate | High | Low | Moderate |

| Butyl Acrylate | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.